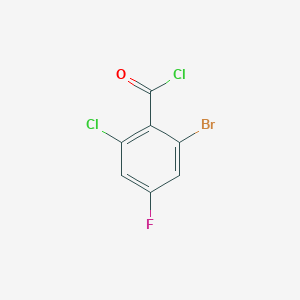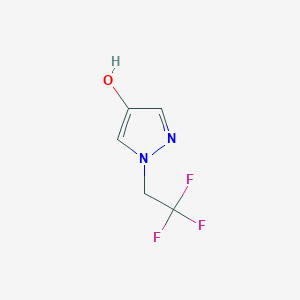![molecular formula C10H6BrN3O B1446407 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1352398-34-5](/img/structure/B1446407.png)
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Übersicht
Beschreibung
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyrrolopyridine precursor, followed by acetylation and cyanation reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide for bromination, acetic anhydride for acetylation, and cyanogen bromide for cyanation .
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include palladium catalysts for cross-coupling, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions include substituted pyrrolopyridines, amines, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor. FGFR inhibitors are of significant interest in cancer research due to their role in inhibiting tumor growth and proliferation. This compound has shown potent activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for further development in cancer therapeutics .
Wirkmechanismus
The mechanism of action of 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with the FGFR family. By binding to the FGFRs, this compound inhibits the receptor’s activity, preventing the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of the acetyl and bromine groups in this compound contributes to its unique reactivity and potential as an FGFR inhibitor .
Eigenschaften
IUPAC Name |
1-acetyl-6-bromopyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O/c1-6(15)14-5-7(4-12)8-2-3-9(11)13-10(8)14/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGYZOPXEYYNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1N=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)





![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
